molecular formula C5H5IS B092580 4-Iodo-2-methylthiophene CAS No. 16494-35-2

4-Iodo-2-methylthiophene

Cat. No.: B092580
CAS No.: 16494-35-2
M. Wt: 224.06 g/mol
InChI Key: JGTPSADJRIJFMQ-UHFFFAOYSA-N
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Description

4-Iodo-2-methylthiophene is an organoiodine compound with the molecular formula C5H5IS. It is a derivative of thiophene, a five-membered aromatic heterocycle containing sulfur. The presence of both iodine and a methyl group on the thiophene ring makes this compound particularly interesting for various chemical applications, including organic synthesis and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Iodo-2-methylthiophene can be synthesized through several methods. One common approach involves the iodination of 2-methylthiophene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions and yields the desired product with good selectivity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-2-methylthiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-iodo-2-methylthiophene depends on its application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its effects are mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes .

Comparison with Similar Compounds

Uniqueness: 4-Iodo-2-methylthiophene is unique due to the combined presence of iodine and a methyl group on the thiophene ring. This combination influences its electronic properties and reactivity, making it a valuable compound for specific synthetic and industrial applications .

Properties

IUPAC Name

4-iodo-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IS/c1-4-2-5(6)3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTPSADJRIJFMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297270
Record name 4-iodo-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16494-35-2
Record name NSC115028
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115028
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-iodo-2-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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